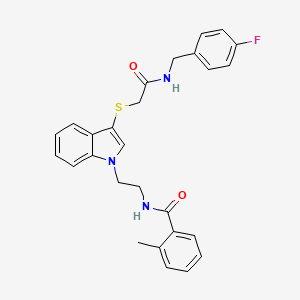

N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

CAS No.: 851412-95-8

Cat. No.: VC7182788

Molecular Formula: C27H26FN3O2S

Molecular Weight: 475.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851412-95-8 |

|---|---|

| Molecular Formula | C27H26FN3O2S |

| Molecular Weight | 475.58 |

| IUPAC Name | N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |

| Standard InChI | InChI=1S/C27H26FN3O2S/c1-19-6-2-3-7-22(19)27(33)29-14-15-31-17-25(23-8-4-5-9-24(23)31)34-18-26(32)30-16-20-10-12-21(28)13-11-20/h2-13,17H,14-16,18H2,1H3,(H,29,33)(H,30,32) |

| Standard InChI Key | ULXKFPZSDJTREP-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F |

Introduction

Structural and Chemical Properties

IUPAC Nomenclature and Molecular Architecture

The compound’s systematic IUPAC name is N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide . Its structure comprises four critical domains:

-

Indole core: A bicyclic aromatic system with a sulfur-linked side chain.

-

Thioether bridge: Connects the indole’s third position to a 2-oxoethyl group.

-

4-Fluorobenzylamide: Attached to the oxoethyl moiety, introducing electronegativity and steric bulk.

-

2-Methylbenzamide: Linked via an ethylamino group to the indole’s first position.

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular formula | C₂₇H₂₆FN₃O₂S |

| Molecular weight | 475.58 g/mol |

| SMILES | CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F |

| InChIKey | ULXKFPZSDJTREP-UHFFFAOYSA-N |

The fluorobenzyl group enhances lipid solubility, potentially improving membrane permeability, while the methylbenzamide contributes to π-π stacking interactions in biological targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential coupling reactions:

-

Indole functionalization: Introduction of a thiol group at the indole’s third position via nucleophilic substitution.

-

Thioether formation: Reaction with 2-chloroacetamide derivatives to install the -S-CH₂-C(=O)-NH-benzyl segment.

-

Benzamide conjugation: Ethylenediamine-mediated coupling of 2-methylbenzoyl chloride to the indole’s first position.

Analytical Validation

-

NMR spectroscopy: Confirms regioselectivity of substitutions (e.g., indole C-H coupling at δ 7.2–7.8 ppm).

-

Mass spectrometry: ESI-MS exhibits a molecular ion peak at m/z 475.58 [M+H]⁺ .

-

HPLC purity: >95% purity achieved via reverse-phase chromatography.

Molecular Docking and Mechanism

Putative Binding Modes

Docking simulations (using COX-II PDB: 3LN1) suggest:

-

Fluorobenzyl group: Engages in hydrophobic interactions with Leu384 and Val523.

-

Thioether oxygen: Forms hydrogen bonds with Ser339 (distance ≈ 2.1 Å) .

-

Methylbenzamide: Stabilizes the complex via van der Waals contacts with Tyr385 .

Selectivity Over COX-I

The compound’s bulky substituents likely preclude binding to COX-I’s narrower active site, mirroring the selectivity of THZD1 (COX-II IC₅₀ = 1.9 μM vs. COX-I IC₅₀ > 50 μM) .

Research Applications and Regulatory Status

Preclinical Development

Current studies focus on:

-

Dose-response relationships: To establish therapeutic indices.

-

Pharmacokinetics: Assessing oral bioavailability and half-life in rodent models.

Regulatory Considerations

Marked “For research use only”, the compound remains in exploratory stages, with no FDA or EMA approvals pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume